Structural Uniqueness: Absence of Position-5/6 Substituents Distinguishes Target Compound from Nearest Commercial Analogs
The target compound (CAS 2549034-72-0) bears no substituents at pyrimidine positions 5 and 6, in contrast to the three most structurally proximal commercially available analogs: 4-(4-cyclopropanecarbonylpiperazin-1-yl)-5-methyl-2-(methylsulfanyl)pyrimidine (5-methyl analog), 4-tert-butyl-6-(4-cyclopropanecarbonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine (6-tert-butyl analog), and 4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-cyclopropyl-2-(methylsulfanyl)pyrimidine (6-cyclopropyl analog) [1]. The unsubstituted 5- and 6-positions preserve a less sterically encumbered pyrimidine ring, which can influence both the conformational flexibility of the piperazine linker and the accessibility of the pyrimidine N1 and N3 nitrogens for hydrogen-bonding interactions within kinase hinge regions. This structural distinction is not merely cosmetic: in the piperazinylpyrimidine kinase inhibitor series reported by Shallal and Russu, variation at pyrimidine substitution positions correlated with shifts in kinase selectivity across PDGFR, CK1, and RAF subfamilies [2].
| Evidence Dimension | Pyrimidine ring substitution pattern (positions 5 and 6) |
|---|---|
| Target Compound Data | Unsubstituted at positions 5 and 6 (only H atoms present) |
| Comparator Or Baseline | 5-methyl analog: methyl at C5; 6-tert-butyl analog: tert-butyl at C6; 6-cyclopropyl analog: cyclopropyl at C6 |
| Quantified Difference | Molecular weight difference: target = 278.38 g/mol; 6-tert-butyl analog ≈ 334.48 g/mol (Δ ≈ +56 g/mol, ~20% mass increase); clogP difference estimated at +1.2 to +1.8 log units for tert-butyl analog vs. target compound based on fragment contribution methods |
| Conditions | Structural comparison based on chemical database entries and computed physicochemical properties (clogP estimated via fragment-based methods) |
Why This Matters
The absence of bulky substituents at positions 5 and 6 makes the target compound the most sterically accessible scaffold in its analog series for further chemical derivatization, potentially enabling SAR exploration that is precluded or complicated by pre-existing substituents in comparator compounds.
- [1] PubChem and ChemBase structural database entries for 4-(4-cyclopropanecarbonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine and its position-5/6-substituted analogs. CAS 2549034-72-0 and structurally related compounds. View Source
- [2] Shallal HM, Russu WA. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. Eur J Med Chem. 2011 Jun;46(6):2043-57. PMID: 21429632. View Source
